N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(1-(2-Methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide-linked 1-(2-methoxyethyl)piperidin-4-yl moiety. The 1,2,3-thiadiazole ring, known for its electron-withdrawing properties and metabolic stability, is coupled to a piperidine derivative via a carboxamide bond, a common strategy in medicinal chemistry to enhance solubility and bioavailability . The 2-methoxyethyl substituent on the piperidine ring introduces an ether oxygen, which may improve aqueous solubility compared to unsubstituted alkyl chains .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-3-4-12-13(21-17-16-12)14(19)15-11-5-7-18(8-6-11)9-10-20-2/h11H,3-10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKHYKGHLPLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse biological activities. Its structure includes:
- Thiadiazole ring : Imparts various pharmacological properties.
- Piperidine moiety : Enhances binding affinity to biological targets.
- Carboxamide group : Contributes to solubility and interaction with receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring provides structural stability, while the thiadiazole moiety is involved in various biochemical interactions.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 8.107 | Induction of apoptosis via caspase activation |
| HePG2 (Liver) | 10.0 | Inhibition of ERK1/2 signaling pathway |
| A549 (Lung) | 5.0 | Cell cycle arrest in G1 phase |
These findings suggest that the compound could serve as a potential lead for further development into anticancer agents.
Antimicrobial Activity
The thiadiazole derivatives have also shown promising antimicrobial properties. A review highlighted that compounds containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may be effective in treating bacterial infections.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related thiadiazole derivative on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in MCF7 cells through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study demonstrated that the compound exhibited potent antibacterial activity, especially against resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiadiazole vs. Thiazole and Isoxazole Derivatives
- Thiadiazole Core: The 1,2,3-thiadiazole in the target compound offers distinct electronic and steric profiles compared to thiazole or isoxazole cores.
- Thiazole Analogs : Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates () exhibit similar carboxamide linkages but lack the sulfur-rich thiadiazole ring. Thiazoles generally have lower metabolic stability but may offer better membrane permeability due to reduced polarity .
- Isoxazole Analogs : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () highlights the impact of heterocycle choice. Isoxazoles, with an oxygen atom, are less electron-withdrawing than thiadiazoles, which could alter binding affinities in target proteins .
Substituent Effects on the Thiadiazole Ring
Piperidine Substituent Variations
- 2-Methoxyethyl Group : This substituent (shared with Goxalapladib, an anti-atherosclerosis drug in ) introduces polarity via the ether oxygen, balancing lipophilicity and solubility. In contrast, 1-methylpiperidin-4-yl or 1-ethylpiperidin-4-yl analogs () are more lipophilic, which may reduce solubility but improve tissue penetration .
- Pharmacological Implications : Goxalapladib’s piperidine-ether motif suggests that the 2-methoxyethyl group may enhance target engagement (e.g., phospholipase A2 inhibition) through hydrogen bonding or conformational rigidity .
Table 1: Key Structural and Inferred Pharmacological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
